![molecular formula C22H26ClN2O.Cl<br>C22H26Cl2N2O B13781157 3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride CAS No. 68134-36-1](/img/structure/B13781157.png)
3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride: is a synthetic organic compound belonging to the indolium family This compound is characterized by its complex structure, which includes a chlorinated indolium core and a hydroxyethyl-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride typically involves multiple steps. The process begins with the preparation of the indolium core, followed by the introduction of the chlorinated and hydroxyethyl-substituted phenyl groups. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyethyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the chlorinated indolium core, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the chlorinated site. Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium hydroxide, ammonia; often in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dechlorinated or hydrogenated derivatives.
Substitution: Formation of substituted indolium derivatives with various functional groups.
科学研究应用
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. Its structural features make it a candidate for investigating binding affinities with proteins and nucleic acids, which can provide insights into cellular processes and drug design.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Research is ongoing to explore its efficacy as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In industrial applications, the compound is used in the development of dyes and pigments. Its vibrant color properties and stability make it suitable for use in textiles, inks, and coatings.
作用机制
The mechanism of action of 3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting cellular processes. Its hydroxyethyl group allows for hydrogen bonding, while the chlorinated indolium core can participate in hydrophobic interactions. These interactions can modulate signal transduction pathways, leading to various biological effects.
相似化合物的比较
- 3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, chloride
- 3H-Indolium, 5-bromo-2-[2-[4-(methylamino)phenyl]ethenyl]-1,3,3-trimethyl-, chloride
- 3H-Indolium, 2-[2-[4-(ethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, chloride
Comparison: Compared to its analogs, 3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride exhibits unique properties due to the presence of the hydroxyethyl group and the chlorinated indolium core. These structural features enhance its reactivity and binding affinity, making it more effective in certain applications. The hydroxyethyl group provides additional sites for hydrogen bonding, while the chlorinated core increases its stability and resistance to degradation.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
68134-36-1 |
|---|---|
分子式 |
C22H26ClN2O.Cl C22H26Cl2N2O |
分子量 |
405.4 g/mol |
IUPAC 名称 |
2-[4-[2-(5-chloro-1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-N-methylanilino]ethanol;chloride |
InChI |
InChI=1S/C22H26ClN2O.ClH/c1-22(2)19-15-17(23)8-11-20(19)25(4)21(22)12-7-16-5-9-18(10-6-16)24(3)13-14-26;/h5-12,15,26H,13-14H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
XOUITCWYQKMKNU-UHFFFAOYSA-M |
规范 SMILES |
CC1(C2=C(C=CC(=C2)Cl)[N+](=C1C=CC3=CC=C(C=C3)N(C)CCO)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)
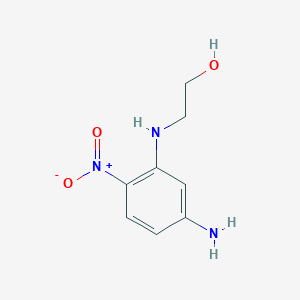
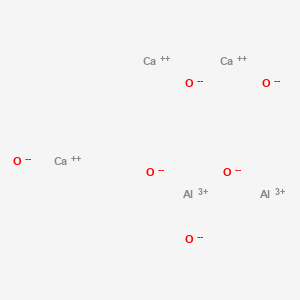
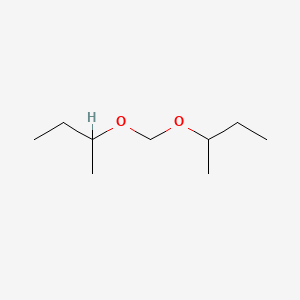
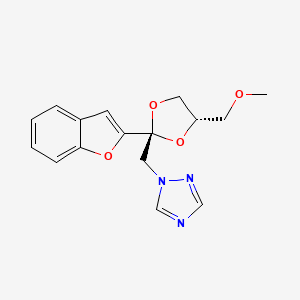
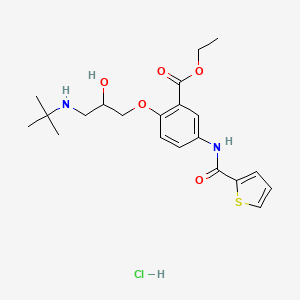

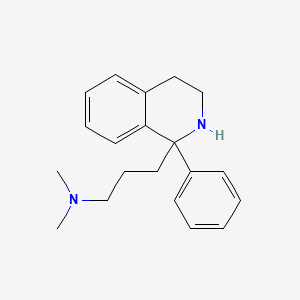
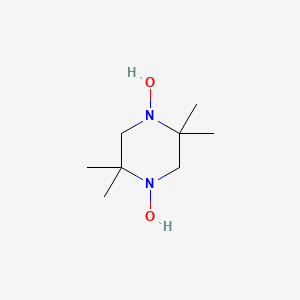
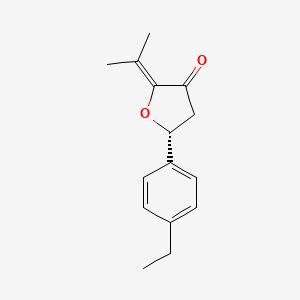
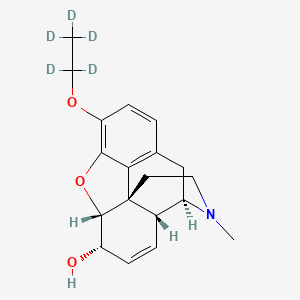
![2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide](/img/structure/B13781147.png)
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)
